N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide

Medicinal chemistry Scaffold diversification Sulfonamide pharmacophore

N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 139443-20-2) is a synthetic sulfonyl-isoxazole hybrid compound with molecular formula C₁₁H₉ClN₂O₄S and molecular weight 300.72 g/mol. The molecule comprises a 5-methylisoxazole-3-carboxamide moiety linked via a sulfonamide bridge (–SO₂–NH–CO–) to a 2-chlorobenzenesulfonyl group, placing it at the intersection of benzenesulfonamide and isoxazole carboxamide chemical space.

Molecular Formula C11H9ClN2O4S
Molecular Weight 300.72 g/mol
CAS No. 139443-20-2
Cat. No. B15214329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide
CAS139443-20-2
Molecular FormulaC11H9ClN2O4S
Molecular Weight300.72 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C11H9ClN2O4S/c1-7-6-9(13-18-7)11(15)14-19(16,17)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,14,15)
InChIKeyUKHVVTODYOUGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 139443-20-2): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 139443-20-2) is a synthetic sulfonyl-isoxazole hybrid compound with molecular formula C₁₁H₉ClN₂O₄S and molecular weight 300.72 g/mol [1]. The molecule comprises a 5-methylisoxazole-3-carboxamide moiety linked via a sulfonamide bridge (–SO₂–NH–CO–) to a 2-chlorobenzenesulfonyl group, placing it at the intersection of benzenesulfonamide and isoxazole carboxamide chemical space . The compound is supplied as a research-grade chemical with typical purity specifications of 97% and is structurally related to, yet pharmacophorically distinct from, clinically used sulfonylurea antidiabetics (e.g., glisoxepide) and sulfonamide antibacterials (e.g., sulfamethoxazole) that also contain the 5-methylisoxazole substructure [2].

Why Generic Substitution of N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide with In-Class Sulfonamide or Isoxazole Analogs Fails for Rigorous Research Applications


Although the 5-methylisoxazole-3-carboxamide substructure appears in several marketed drugs and research compounds, simply substituting one analog for another ignores critical structural determinants that govern target engagement, physicochemical behavior, and metabolic fate. The target compound's sulfonamide bridge (–SO₂–NH–CO–) connecting the 2-chlorobenzenesulfonyl group to the isoxazole carboxamide creates a hydrogen-bond donor/acceptor geometry and an acidic sulfonamide NH (pKa ~5–7) fundamentally different from the sulfonylurea linkage in glisoxepide or the aniline-type sulfonamide in sulfamethoxazole [1]. The ortho-chloro substitution on the benzenesulfonyl ring further imposes steric constraints and alters the electron density on the sulfonamide, which is absent in para-substituted or unsubstituted analogs . These structural features collectively produce a distinct LogP–tPSA profile and hydrogen-bonding capacity that cannot be replicated by any single commercially available in-class compound, making blind substitution scientifically invalid when pharmacological target specificity, membrane permeability, or metabolic stability is under investigation [2].

Quantitative Differential Evidence for N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 139443-20-2) vs. Closest Comparators


Scaffold Architecture: Sulfonamide-Carboxamide Bridge vs. Sulfonylurea Linkage in Antidiabetic Sulfonylureas

The target compound possesses a sulfonamide bridge (Ar–SO₂–NH–CO–isoxazole) with one hydrogen bond donor (sulfonamide NH) and five hydrogen bond acceptors. In contrast, glisoxepide (CAS 25046-79-1), a second-generation sulfonylurea antidiabetic, contains a sulfonylurea bridge (Ar–SO₂–NH–CO–NH–azepane) with three hydrogen bond donors and seven hydrogen bond acceptors [1]. The target compound's sulfonamide NH is directly bonded to the carbonyl of the isoxazole carboxamide, creating an acyl-sulfonamide substructure that is absent from all clinically used sulfonylureas. This difference is consequential: acyl-sulfonamides exhibit distinct pKa values (typically 4–6) compared to sulfonylureas (pKa ~5–6 for the sulfonylurea NH) and differentially engage zinc-containing metalloenzyme active sites such as carbonic anhydrases [2]. Glisoxepide has a molecular weight of 449.52 g/mol and tPSA of 133.6–142 Ų, approximately 1.5× and 1.4× larger than the target compound (MW 300.72, tPSA 97.6 Ų), respectively, placing the two compounds in different oral bioavailability and membrane permeability space per Lipinski and Veber rules [3].

Medicinal chemistry Scaffold diversification Sulfonamide pharmacophore

Lipophilicity and Polarity: LogP Comparison Against Sulfamethoxazole and 5-Methylisoxazole-3-Carboxamide

The target compound exhibits a calculated LogP (XLogP3) of 2.1 and an experimental LogP estimate of 3.23, positioning it in a moderately lipophilic range that balances aqueous solubility with membrane permeability . This is significantly higher than sulfamethoxazole (LogP 0.89; MW 253.28; tPSA 106.6 Ų), a sulfonamide antibiotic that also contains the 5-methylisoxazole ring but attaches the sulfonamide at the isoxazole 3-position via a 4-aminobenzenesulfonamido group [1]. It is also substantially more lipophilic than the parent scaffold 5-methylisoxazole-3-carboxamide (5MI3C, CAS 3445-52-1), which has a LogP of −0.94 to 0.78 and a tPSA of 69.1 Ų . The addition of the 2-chlorobenzenesulfonyl group to the 5MI3C scaffold increases LogP by approximately 2.5–4 log units while simultaneously increasing tPSA by 28.5 Ų, indicating that lipophilicity enhancement is achieved without sacrificing polar surface area necessary for target binding. The target compound's LogP of 2.1–3.2 falls within the optimal range (1–4) for oral absorption and cellular permeability, whereas sulfamethoxazole (LogP 0.89) is biased toward higher aqueous solubility and 5MI3C (LogP −0.94 to 0.78) is biased toward excessive hydrophilicity for passive membrane crossing.

Physicochemical profiling LogP optimization Permeability prediction

Metabolic Vulnerability: Sulfonamide vs. Amide Bridge Stability in the UTL-5 Analog Series

UTL-5b (N-(2-chlorophenyl)-3-carboxamidyl-5-methylisoxazole), a direct structural analog in which the sulfonamide bridge of the target compound is replaced by a simple amide bond (–CO–NH–Ph-2-Cl), undergoes metabolic cleavage at the amide (peptide) bond to yield 5-methylisoxazole-3-carboxylic acid and 2-chloroaniline as its two major metabolites upon in vitro microsomal incubation [1]. The target compound replaces this metabolically labile amide with a sulfonamide linkage (–SO₂–NH–CO–isoxazole). Sulfonamides are generally more resistant to hydrolytic and proteolytic cleavage than carboxamides due to the greater thermodynamic stability of the S–N bond and the electron-withdrawing character of the sulfonyl group, which deactivates the adjacent carbonyl toward nucleophilic attack [2]. While no direct metabolic study of the target compound has been published, this bond-type replacement constitutes a well-precedented strategy for improving metabolic stability in drug design. The target compound also lacks the N–O bond of the isoxazole ring that is cleaved in leflunomide metabolism, as the 5-methylisoxazole-3-carboxamide scaffold is already documented to resist N–O bond scission in the UTL-5 series [3].

Metabolic stability Prodrug design Isoxazole carboxamide metabolism

Carbonic Anhydrase Inhibition Potential: Isoxazole-Benzenesulfonamide Class Nanomolar Potency vs. Acetazolamide Baseline

Isoxazole-containing benzenesulfonamides constitute a validated chemotype for carbonic anhydrase (CA) inhibition. A systematic study of mono- and bis-sulfonamides synthesized via direct sulfochlorination of 3- and 4-(hetero)arylisoxazol-5-amine scaffolds demonstrated that each of three distinct series delivered nanomolar inhibitors of human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII) [1]. In a related study of isoxazole-containing sulfonamides, compounds exhibited Ki values in the range of 0.5–49.3 nM against hCA II, with several compounds outperforming the reference drug acetazolamide (AAZ, Ki ~9–12.5 nM for hCA II) [2]. The target compound contains the critical aryl-SO₂NH₂ or aryl-SO₂NH– pharmacophore required for zinc coordination in the CA active site, embedded within an isoxazole-benzenesulfonamide architecture that has been validated across multiple published series. While direct Ki data for CAS 139443-20-2 are not available, the structural congruence with these validated nanomolar CA inhibitor series supports its use as a scaffold for CA inhibitor discovery, with the ortho-chloro substituent offering a point of structural diversification absent in many reported isoxazole-sulfonamide series [3].

Carbonic anhydrase inhibition Metalloenzyme targeting Sulfonamide pharmacophore

Antitubercular Activity: 5-Methylisoxazole-3-Carboxamide Derivative Class MIC Values vs. First-Line Agent Baselines

The 5-methylisoxazole-3-carboxamide scaffold has demonstrated validated antitubercular activity in a systematic SAR study. Ganesh et al. (2015) synthesized and evaluated a series of 5-methylisoxazole-3-carboxamide derivatives (compounds 4–20) against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Among the series, compounds 10 and 14 exhibited MIC values of 3.125 µM, while compounds 9 and 13 showed MIC values of 6.25 µM [1]. These active compounds also demonstrated favorable safety profiles against Vero and HepG2 cell lines, indicating a degree of selective antimycobacterial activity. The target compound (CAS 139443-20-2) incorporates the identical 5-methylisoxazole-3-carboxamide core present in this active series and adds a 2-chlorobenzenesulfonyl substituent at the carboxamide nitrogen—a structural elaboration that alters LogP, electronic properties, and hydrogen-bonding capacity relative to the parent N-aryl carboxamides studied. While the target compound itself has not been directly tested in this assay, the documented MIC range of 3.125–6.25 µM for structurally congruent analogs establishes a performance benchmark for the chemotype, and the added sulfonamide functionality introduces additional zinc-binding potential relevant to mycobacterial carbonic anhydrase targets (MtCA1, MtCA3) [2]. This contrasts with sulfamethoxazole, which despite its 5-methylisoxazole substructure, targets the bacterial dihydropteroate synthase (DHPS) pathway rather than mycobacterial CAs or undefined targets in the MABA assay [3].

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Isoxazole carboxamide

Synthetic Tractability: Single-Step Assembly vs. Multi-Step Routes for Sulfonylurea Comparators

The target compound is assembled in a single synthetic step via nucleophilic attack of 5-methylisoxazole-3-carboxamide on commercially available 2-chlorobenzenesulfonyl chloride in the presence of a base (triethylamine or pyridine, 20–40°C) . The product is purified by recrystallization or chromatography to ≥97% purity . In contrast, the synthesis of glisoxepide requires four to five synthetic steps: (i) preparation of 4-[2-(5-methylisoxazole-3-carboxamido)ethyl]benzenesulfonamide, (ii) activation to the sulfonyl chloride or isocyanate, (iii) coupling with 1-azepanecarboxamide or controlled urea formation, and (iv) final purification—a sequence that is both longer and introduces additional process impurities . Similarly, sulfamethoxazole synthesis involves a 3-step degradation-coupling sequence starting from 5-methylisoxazole-3-carboxamide via Hofmann rearrangement to 5-methylisoxazol-3-amine, followed by condensation with 4-acetamidobenzenesulfonyl chloride and deprotection . The single-step accessibility of the target compound from two inexpensive building blocks makes it uniquely suited for parallel library synthesis and rapid SAR exploration, where multi-step comparator routes would impose prohibitive time and resource costs.

Synthetic accessibility Medicinal chemistry workflow Library synthesis

Optimal Research and Industrial Application Scenarios for N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 139443-20-2)


Carbonic Anhydrase Inhibitor Lead Discovery: Isoform-Selective Screening Libraries

The target compound's benzenesulfonamide pharmacophore, embedded within a 5-methylisoxazole-3-carboxamide scaffold and carrying an under-explored ortho-chloro substituent, makes it a strong candidate for inclusion in focused screening libraries targeting human and mycobacterial carbonic anhydrase isoforms. Published isoxazole-benzenesulfonamide series have achieved Ki values as low as 0.5 nM against hCA II and selectivity indices of up to 199-fold for MtCA3 over off-target human isoforms [1]. The target compound offers a structurally distinct entry point that may yield novel isoform selectivity profiles, particularly against the tumor-associated isoforms hCA IX and XII or the mycobacterial isoforms MtCA1 and MtCA3 [2].

Antitubercular Lead Optimization: Derivatized 5-Methylisoxazole-3-Carboxamide Scaffold with Enhanced Zinc-Binding Capacity

The documented antitubercular MIC of 3.125–6.25 µM for structurally related 5-methylisoxazole-3-carboxamide derivatives against M. tuberculosis H37Rv establishes this scaffold as a validated antimycobacterial chemotype [1]. The target compound's additional sulfonamide functionality introduces zinc-chelating capability that may simultaneously engage mycobacterial carbonic anhydrases (MtCA1, MtCA3)—validated targets for tuberculosis drug development [2]. This dual-mechanism potential differentiates the compound from standard N-aryl carboxamide antitubercular leads that lack a metal-coordinating sulfonamide group, and supports its use in phenotypic and target-based screens exploring polypharmacology against drug-resistant TB.

Parallel Library Synthesis for Rapid Medicinal Chemistry SAR Exploration

The single-step synthetic route from commercially available 2-chlorobenzenesulfonyl chloride (CAS 2905-23-9) and 5-methylisoxazole-3-carboxamide (CAS 3445-52-1) enables the parallel generation of analog libraries in 96-well format using standard amide-coupling or sulfonylation robotic liquid handlers [1]. This is in stark contrast to glisoxepide-type sulfonylureas, which require 4–5 synthetic steps with intermediate isolations, precluding rapid parallel synthesis [2]. The target scaffold can be diversified at three positions: (a) the benzenesulfonyl ring (varying halogen substitution, introducing additional functional groups), (b) the isoxazole 5-position (alkyl/aryl variations), and (c) the sulfonamide nitrogen (alkylation), enabling the generation of 100–1,000 compound libraries within days rather than weeks [3].

Physicochemical Probe for Membrane Permeability and Metabolic Stability Studies

With a LogP of 2.1–3.2, tPSA of 97.6 Ų, and a single hydrogen bond donor, the target compound occupies a favorable physicochemical space for passive membrane permeability (aligned with both Lipinski and Veber criteria) while incorporating a metabolically robust sulfonamide bridge [1]. This profile makes it suitable as a reference probe in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies, where its transport characteristics can be benchmarked against the more polar sulfamethoxazole (LogP 0.89, tPSA 106.6 Ų) and the larger, more hydrogen bond-rich glisoxepide (MW 449.52, HBD 3, tPSA 133.6–142 Ų) to establish structure-permeability relationships across the isoxazole-sulfonamide chemical space [2].

Quote Request

Request a Quote for N-(2-Chlorobenzene-1-sulfonyl)-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.